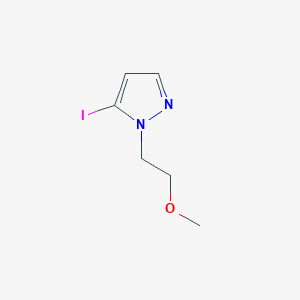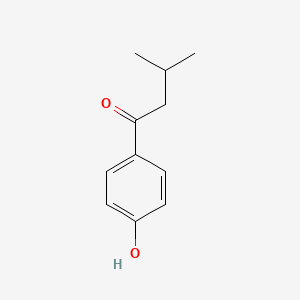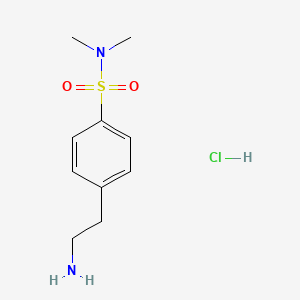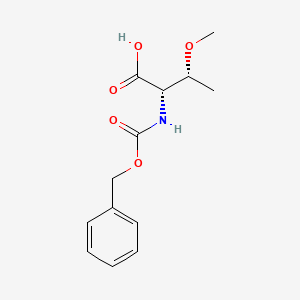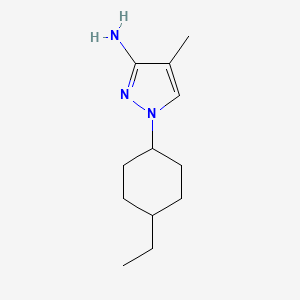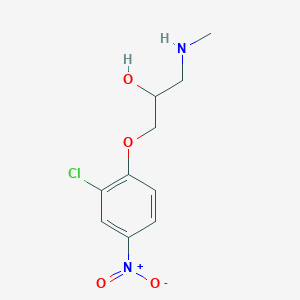
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with epichlorohydrin to form 1-(2-chloro-4-nitrophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 1-(2-Amino-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Substitution: 1-(2-Hydroxy-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Oxidation: this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-4-nitrophenoxy)-3-(dimethylamino)propan-2-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(ethylamino)propan-2-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure may also influence its solubility, stability, and overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C10H13ClN2O4 |
|---|---|
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
1-(2-chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C10H13ClN2O4/c1-12-5-8(14)6-17-10-3-2-7(13(15)16)4-9(10)11/h2-4,8,12,14H,5-6H2,1H3 |
InChI-Schlüssel |
XGYPZUGNJNKRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(COC1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



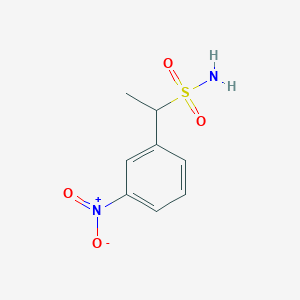
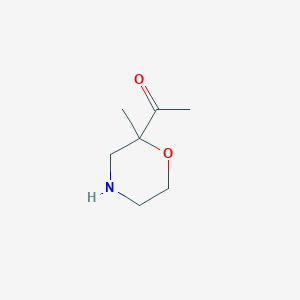
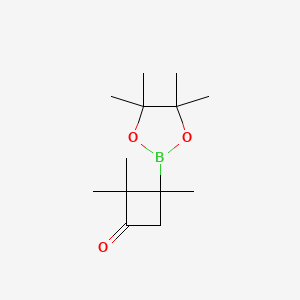
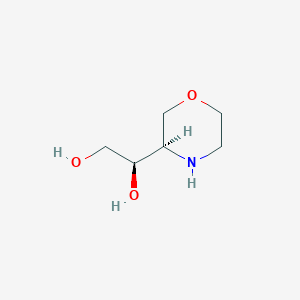
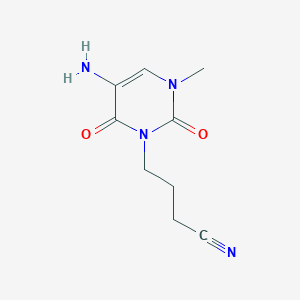


![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
